2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The structure features:
- A thieno[3,2-d]pyrimidin-4(3H)-one core.
- A 3-phenyl substitution at position 2.
- A 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio) group at position 2.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O2S2/c22-15-9-5-4-8-14(15)19-24-17(28-25-19)12-30-21-23-16-10-11-29-18(16)20(27)26(21)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDGEWFSRUJLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that incorporates a thieno[3,2-d]pyrimidinone core. This class of compounds has garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thieno[3,2-d]pyrimidinone scaffold through cyclization reactions.
- Introduction of the oxadiazole moiety , which is known for enhancing biological activity.
- Thioether formation , which contributes to the overall stability and bioactivity of the final compound.
Anticancer Activity
Several studies have evaluated the anticancer properties of thieno[3,2-d]pyrimidinones and their derivatives. The compound has shown promising results in inhibiting various cancer cell lines:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-9 (lung cancer)
- PC-3 (prostate cancer)
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | MCF-7 | TBD | Effective against breast cancer |
| A549 | TBD | Effective against lung cancer | |
| PC-9 | TBD | Effective against lung cancer | |
| PC-3 | TBD | Effective against prostate cancer |
The specific IC50 values for this compound are yet to be determined but are expected to be competitive with existing chemotherapeutics based on preliminary data from related compounds .
The mechanism by which thieno[3,2-d]pyrimidinones exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance:
- Inhibition of Thymidylate Synthase : Some derivatives have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis . This action leads to reduced nucleotide availability and ultimately induces apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds containing oxadiazole and thieno[3,2-d]pyrimidinone structures have demonstrated significant antimicrobial activity against various bacterial strains:
Table 2: Antimicrobial Activity Summary
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| S. aureus | TBD |
Studies indicate that these compounds can act as broad-spectrum antibacterial agents .
Case Studies
Recent research has highlighted several case studies involving similar thieno[3,2-d]pyrimidinones:
- Study on HepG2 Cell Lines : A derivative exhibited an IC50 value of 0.94 μM against HepG2 cells while showing minimal toxicity to normal liver cells .
- Antimicrobial Evaluation : Compounds derived from the thieno scaffold demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group in this compound undergoes nucleophilic substitution under controlled conditions. The sulfur atom’s lone pairs make it susceptible to reactions with electrophiles or nucleophiles.
Key reactions:
-
Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMSO, acetonitrile) modifies the thioether functionality. For example, treatment with methyl iodide yields methylated derivatives .
-
Oxidation: Controlled oxidation with hydrogen peroxide or mCPBA converts the thioether to sulfoxide or sulfone derivatives, depending on reaction stoichiometry .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| CH₃I | Methylated thioether | DMSO, 60°C, 2h | 75% | |
| H₂O₂ (30%) | Sulfoxide derivative | RT, 1h | 82% | |
| AcCl | Acetylated thioether | CH₃CN, reflux, 4h | 68% |
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazol-5-yl moiety participates in cycloaddition and ring-opening reactions due to its electron-deficient nature.
Key reactions:
-
1,3-Dipolar Cycloaddition: Reacts with nitrile oxides or azides to form triazolo or tetrazolo fused systems. For instance, reaction with sodium azide yields triazolo-pyrimidine hybrids .
-
Ring-Opening: Hydrolysis under acidic or basic conditions cleaves the oxadiazole ring, generating amidoxime intermediates .
Table 2: Oxadiazole Ring Reactions
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NaN₃ | Triazolo-pyrimidine hybrid | CH₃OH, RT, 5h | 90% | |
| HCl (6M) | Amidoxime derivative | Reflux, 3h | 65% |
Functionalization of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The pyrimidin-4(3H)-one ring undergoes electrophilic substitution and cross-coupling reactions.
Key reactions:
-
Halogenation: Bromination at the C5 position using NBS in DMF introduces bromine, enabling subsequent Suzuki couplings .
-
Amination: Reaction with hydrazine or primary amines at the C2 position forms hydrazone or imine derivatives .
Table 3: Pyrimidinone Core Modifications
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NBS | 5-Bromo-thienopyrimidinone | DMF, 80°C, 6h | 58% | |
| NH₂NH₂·H₂O | Hydrazone derivative | EtOH, reflux, 8h | 76% |
Electrophilic Aromatic Substitution
The phenyl and chlorophenyl groups undergo regioselective electrophilic substitution.
Key reactions:
-
Nitration: Nitration at the para position of the 2-chlorophenyl group using HNO₃/H₂SO₄ .
-
Sulfonation: Reaction with fuming sulfuric acid introduces sulfonic acid groups .
Table 4: Aromatic Substitution Reactions
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro-2-chlorophenyl derivative | 0°C, 2h | 70% | |
| SO₃H | Sulfonated derivative | H₂SO₄, 50°C, 4h | 63% |
Biological Activity Correlations
Modifications to the thioether, oxadiazole, or pyrimidinone moieties influence anticancer and antimicrobial activity. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of structurally related compounds from the evidence, focusing on substitutions, physicochemical properties, and synthetic pathways.
Key Findings and Trends
Polar Groups: Hydroxyl (3b) and methoxy (3a) substituents improve aqueous solubility but may reduce membrane permeability . Lipophilic Moieties: Thioether linkers (target compound) and difluorobenzyl groups (1326832-85-2) enhance lipophilicity, favoring blood-brain barrier penetration .
Synthetic Yields and Feasibility :
- Demethylation (3b, 57% yield) and alkylation (3a, 48% yield) are moderate-yield steps , while oxadiazole cyclization (common in target compound analogs) often requires optimized conditions to avoid side reactions .
Thermal Stability :
- Hydroxyphenyl-substituted 3b has a high melting point (303–304°C), suggesting strong intermolecular hydrogen bonding . Methylated analogs (3a, 148–150°C) exhibit lower thermal stability due to reduced polarity.
Biological Relevance: Piperazine-containing analogs (e.g., 1226458-51-0) are associated with serotonin receptor modulation , while oxadiazole-thienopyrimidinone hybrids (target compound, 1326832-85-2) are explored for kinase inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Thieno[3,2-d]pyrimidin-4(3H)-one core formation : Reflux 2-amino-thiophene derivatives with formic acid for 16–18 hours (yields ~85%) .
- Oxadiazole-thioether coupling : React the thienopyrimidinone intermediate with 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-methanethiol under glacial acetic acid and sodium acetate at reflux (5 hours). Crystallize the product from DMF/water .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry to 1:1.05 (core:oxadiazole) to account for volatile byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve aromatic protons (δ 7.2–8.5 ppm) and oxadiazole/thiophene carbons (δ 150–165 ppm). Compare with computed spectra (DFT/B3LYP/6-31G*) to confirm regiochemistry .
- HRMS : Employ ESI+ mode to verify molecular ion [M+H]+ with <2 ppm error.
- IR : Confirm thioether (C-S, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal stability : Store at 40°C/75% RH for 6 months; monitor decomposition via HPLC (C18 column, acetonitrile/water gradient).
- Photostability : Expose to UV (1.2 million lux·hr) and assess degradation products. Preliminary data suggest sensitivity to prolonged light; use amber vials for storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituents at the 2-chlorophenyl (e.g., 2-fluorophenyl, 2-methylphenyl) and thienopyrimidinone positions.
- Bioassay panels : Test against kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC50 values with steric/electronic parameters (Hammett σ, LogP) .
- Data analysis : Apply multivariate regression (e.g., PLS) to identify critical pharmacophores .
Q. What strategies resolve contradictions in NMR/HRMS data for structurally similar analogs?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons (e.g., overlapping thiophene/oxadiazole signals).
- X-ray crystallography : Resolve regiochemistry disputes (e.g., oxadiazole vs. thiadiazole tautomers) .
- Isotopic labeling : Synthesize 13C-labeled intermediates to trace coupling patterns .
Q. How can in silico modeling predict its metabolic pathways?
- Methodological Answer :
- Software : Use GLORYx for phase I/II metabolism prediction and SwissADME for bioavailability parameters.
- Key metabolites : Prioritize sulfoxide formation (thioether oxidation) and oxadiazole hydrolysis. Validate via LC-MS/MS of hepatocyte incubations .
Q. What experimental designs address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to account for varying receptor densities.
- Cellular context : Include primary cells (e.g., human PBMCs) and immortalized lines (e.g., HEK293) to assess tissue-specific effects .
- Control compounds : Benchmark against known kinase inhibitors (e.g., imatinib for tyrosine kinases).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
